Ubiquinone 9

Description

Properties

IUPAC Name |

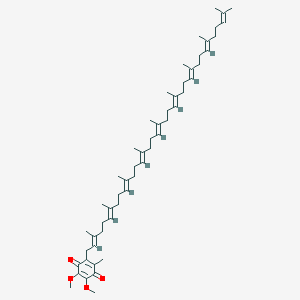

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGXJSBPSRROMU-WJNLUYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317880 | |

| Record name | Ubiquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coenzyme Q9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-97-9 | |

| Record name | Ubiquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme Q9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ubiquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme Q9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Ubiquinone 9?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone-9 (UQ-9), also known as Coenzyme Q9 (CoQ9), is a vital lipid-soluble molecule integral to cellular bioenergetics and antioxidant defense. As a member of the ubiquinone family, it is characterized by a 1,4-benzoquinone (B44022) head and a polyisoprenoid tail composed of nine isoprene (B109036) units. While Ubiquinone-10 is the predominant form in humans, Ubiquinone-9 is the primary form in many other mammals, such as rats, and is a subject of significant research interest.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Ubiquinone-9, along with detailed experimental protocols for its analysis.

Chemical Structure and Properties

Ubiquinone-9 possesses a distinctive chemical architecture comprising a quinone ring and a long isoprenoid side chain. The quinone head is the redox-active component, enabling it to function as an electron carrier in the mitochondrial electron transport chain. The hydrophobic isoprenoid tail, consisting of nine repeating isoprene units, anchors the molecule within the lipid bilayer of cellular membranes.[3]

The systematic IUPAC name for Ubiquinone-9 is 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione.

Physicochemical Data

A summary of the key physicochemical properties of Ubiquinone-9 is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₅₄H₈₂O₄ | |

| Molecular Weight | 795.23 g/mol | |

| Appearance | Orange Solid | |

| Solubility | Insoluble in water, soluble in DMF (10 mg/mL with sonication and heating), slightly soluble in ethanol (B145695) | |

| UV Absorbance Maximum | 275 nm | [4] |

Biological Function and Signaling Pathways

The primary and most well-understood function of Ubiquinone-9 is its role as a mobile electron carrier in the mitochondrial electron transport chain (ETC). It shuttles electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[5][6] This process is fundamental to oxidative phosphorylation and the generation of ATP, the primary energy currency of the cell.[1]

In its reduced form, ubiquinol-9, it is a potent antioxidant, protecting cellular membranes from lipid peroxidation by neutralizing free radicals.[7] It can also regenerate other antioxidants, such as vitamin E.[7]

Below is a diagram illustrating the central role of Ubiquinone-9 in the mitochondrial electron transport chain.

The following diagram illustrates the workflow for the extraction and analysis of Ubiquinone-9 from biological samples.

Experimental Protocols

Accurate quantification of Ubiquinone-9 from biological matrices is crucial for research in metabolism, aging, and disease models. Below are detailed methodologies for the extraction and analysis of Ubiquinone-9.

Extraction of Ubiquinone-9 from Rat Tissues

This protocol is adapted from a method for the simultaneous determination of ubiquinone-9 and ubiquinone-10 in rat tissues.[4]

Materials:

-

Tissue sample (e.g., heart, muscle)

-

Ethanol

-

n-Hexane

-

Internal standard (e.g., Ubiquinone-11)

-

Homogenizer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or vacuum)

Procedure:

-

Weigh the tissue sample (approximately 100 mg).

-

Add a known amount of the internal standard.

-

Homogenize the tissue in ethanol to precipitate proteins and denature enzymes.[4]

-

Perform a liquid-liquid extraction by adding n-hexane to the homogenate and vortexing vigorously.

-

Centrifuge the mixture to separate the phases.

-

Collect the upper n-hexane layer containing the ubiquinones.

-

Repeat the extraction with n-hexane on the remaining pellet to maximize recovery.[4]

-

Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., ethanol or the HPLC mobile phase) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of Ubiquinone-9.[4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: An isocratic mobile phase suitable for the separation of hydrophobic compounds, such as a mixture of ethanol, methanol, and isopropanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 275 nm, the maximum absorbance for ubiquinones.[4]

-

Injection Volume: 20-100 µL.

Procedure:

-

Prepare a series of standard solutions of Ubiquinone-9 of known concentrations to generate a calibration curve.

-

Inject the reconstituted sample extract into the HPLC system.

-

Record the chromatogram. The retention time for Ubiquinone-9 is typically around 5.5 minutes under these conditions.[4]

-

Identify and integrate the peak corresponding to Ubiquinone-9.

-

Quantify the amount of Ubiquinone-9 in the sample by comparing its peak area to the calibration curve. The concentration is often normalized to the weight of the original tissue sample.

Method Validation Parameters:

-

Linearity: The method has been shown to be linear for Ubiquinone-9 up to 20 µg/mL.[4]

-

Sensitivity: The detection limit is approximately 2 ng for Ubiquinone-9.[4]

-

Reproducibility: The coefficient of variation is typically around 4% for Ubiquinone-9.[4]

Conclusion

Ubiquinone-9 is a molecule of significant biological importance, playing a critical role in cellular energy production and antioxidant defense. A thorough understanding of its chemical structure and properties is essential for researchers in various fields. The experimental protocols detailed in this guide provide a robust framework for the accurate extraction and quantification of Ubiquinone-9 from biological samples, facilitating further investigation into its physiological and pathological roles.

References

- 1. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Coenzyme Q9 | Endogenous Metabolite | Apoptosis | TargetMol [targetmol.com]

- 3. dev.topcar.co.ke [dev.topcar.co.ke]

- 4. academic.oup.com [academic.oup.com]

- 5. Antioxidant and Anti-Inflammatory Effects of Coenzyme Q10 Supplementation on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Ubiquinol, the antioxidant form of CoQ10 - Antioxidants - Nutranews [nutranews.org]

The Discovery and History of Coenzyme Q9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q9 (CoQ9), a vital lipid-soluble antioxidant and an essential component of the electron transport chain, plays a critical role in cellular bioenergetics. This technical guide provides a comprehensive overview of the discovery and history of Coenzyme Q9, with a particular focus on its initial isolation, characterization, and the seminal contributions of key researchers. It details the experimental methodologies of the era, presents quantitative data on its distribution in biological systems, and illustrates its biochemical context through detailed diagrams. This document serves as a foundational resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial biomolecule.

The Dawn of a Discovery: Early Observations

The journey to understanding Coenzyme Q9 began with the broader discovery of a new class of lipid-soluble quinones. In 1957 , Frederick L. Crane and his colleagues at the University of Wisconsin's Institute for Enzyme Research isolated a novel yellow, fat-soluble substance from the mitochondria of beef heart tissue.[1][2] Unaware of a similar discovery by British researchers, they named this compound "Coenzyme Q" due to its function as a coenzyme in the electron transport chain.[1] The British group, led by R.A. Morton, had independently isolated the same substance and, observing its widespread presence in animal tissues, termed it "ubiquinone."[1]

Crane's initial experiments involved spectroscopic analysis of benzoquinone in mitochondrial fractions, which revealed a characteristic absorption maximum at 275 nm for the oxidized form.[3] This unique spectral property was instrumental in its initial identification and was designated "Q-275".[3]

Elucidating the Structure and the Rise of Coenzyme Q9

Following its initial discovery, the critical next step was to determine the precise chemical structure of Coenzyme Q. For this, Frederick Crane collaborated with Dr. Karl Folkers and his research team at Merck, Sharpe, and Dohme.[1][4] In 1958 , Folkers' group successfully elucidated the chemical structure of the coenzyme isolated from beef heart as trans 2,3-dimethoxy-5-methyl-6-decaprenyl-1,4-benzoquinone, which became known as Coenzyme Q10 due to its ten isoprenoid units.[1][5]

Crucially, during this period of intense research into the Coenzyme Q group, Folkers' team also turned their attention to other species. Their work led to the synthesis of Coenzyme Q9 in 1959 .[6][7] This homolog, with nine isoprenoid units in its side chain, was found to be the predominant form of Coenzyme Q in rodents such as rats and mice.[8][9]

Key Figures in the History of Coenzyme Q

The understanding of Coenzyme Q's significance in cellular metabolism was further advanced by the theoretical work of Peter Mitchell . In 1961 , Mitchell proposed the chemiosmotic theory, which explained how the transfer of electrons through the electron transport chain, involving mobile carriers like Coenzyme Q, generates a proton gradient across the inner mitochondrial membrane, driving ATP synthesis.[8][10][11] This groundbreaking work, for which he was awarded the Nobel Prize in Chemistry in 1978, solidified the central role of Coenzyme Q in cellular energy production.[8]

Quantitative Distribution of Coenzyme Q9

Coenzyme Q9 is the predominant homolog in many rodent tissues. Its concentration varies significantly between different organs, reflecting their metabolic activity. The following table summarizes the distribution of Coenzyme Q9 in various rat and mouse tissues.

| Tissue | Organism | CoQ9 Concentration (µg/g wet weight) | CoQ9 Concentration (nmol/g protein) | References |

| Heart | Rat | - | - | [12][13] |

| Liver | Rat | 40-50 | - | [9] |

| Kidney | Rat | - | - | [13] |

| Brain | Rat | - | - | [12][13] |

| Skeletal Muscle | Rat | - | - | [13] |

| Lung | Rat | - | - | [12][13] |

| Lens (intact) | Rat | ~1.6 - 2.4 | - | [9] |

| Lens (epithelium) | Rat | ~5.6 - 6.4 | - | [9] |

| Heart | Mouse | - | ~1737 | [14] |

| Liver | Mouse | - | ~850 | [14] |

| Brain | Mouse | - | ~261 | [14] |

| Muscle | Mouse | - | ~500 | [14] |

Note: Direct comparisons between µg/g wet weight and nmol/g protein are challenging due to variations in protein content per gram of tissue. The data presented is compiled from multiple sources with differing methodologies and should be interpreted accordingly.

Experimental Protocols: A Historical Perspective

The initial isolation and characterization of Coenzyme Q9 in the late 1950s relied on techniques that were state-of-the-art for their time. While modern methods offer greater precision and speed, understanding the original protocols provides valuable historical context.

Initial Isolation of Coenzyme Q from Beef Heart Mitochondria (Crane et al., 1957)

This protocol describes the foundational method used to first isolate a member of the Coenzyme Q family.

-

Tissue Homogenization: Beef heart muscle was minced and homogenized in a sucrose (B13894) solution to maintain the integrity of the mitochondria.

-

Mitochondrial Fractionation: The homogenate was subjected to differential centrifugation to isolate the mitochondrial fraction.

-

Lipid Extraction: The mitochondrial pellet was extracted with a series of organic solvents, such as a mixture of acetone (B3395972) and ether, to solubilize the lipids, including Coenzyme Q.

-

Solvent Partitioning and Chromatography: The lipid extract was then subjected to solvent partitioning and column chromatography on materials like alumina (B75360) or silicic acid to separate the different lipid components.

-

Crystallization: The fraction containing Coenzyme Q was concentrated, and the compound was crystallized from a solvent such as ethanol (B145695) or acetone.

-

Spectroscopic Analysis: The isolated crystals were dissolved in ethanol, and their ultraviolet (UV) absorption spectrum was measured. The characteristic absorption peak at 275 nm in the oxidized state was a key identifier.[3]

Structural Elucidation of the Coenzyme Q Group (Folkers et al., 1958-1959)

The structural determination of Coenzyme Q, including the identification of the Q9 homolog, involved a combination of degradative chemistry and early spectroscopic methods.

-

Elemental Analysis: The elemental composition (carbon, hydrogen, and oxygen) of the purified coenzyme was determined.

-

Degradative Chemistry: The molecule was subjected to various chemical reactions to break it down into smaller, identifiable fragments. For example, oxidation could cleave the isoprenoid side chain from the quinone ring.

-

Spectroscopic Analysis:

-

Ultraviolet (UV) Spectroscopy: The UV spectrum provided information about the quinone ring system.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy, a technique that was becoming more widespread in the 1950s, was used to identify characteristic functional groups, such as the carbonyl groups of the quinone and the ether linkages of the methoxy (B1213986) groups.[1][2]

-

-

Synthesis of Coenzyme Q9 (Folkers et al., 1959): The definitive proof of structure came from the total synthesis of Coenzyme Q9.[7] The synthetic compound's physical and chemical properties were then compared to those of the naturally isolated substance to confirm their identity.

Signaling Pathways and Biological Functions

Role in the Mitochondrial Electron Transport Chain

Coenzyme Q9 is a mobile electron carrier within the inner mitochondrial membrane. It accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (ubiquinone:cytochrome c oxidoreductase).[15][16] This electron transport is coupled to the pumping of protons across the inner mitochondrial membrane, creating the proton-motive force that drives ATP synthesis, as elucidated by Peter Mitchell's chemiosmotic theory.[10][11]

Biosynthesis of Coenzyme Q9

The biosynthesis of Coenzyme Q9 is a complex, multi-step process that occurs in the mitochondria and involves a suite of "COQ" proteins. The process can be broadly divided into three stages: synthesis of the benzoquinone head group, synthesis of the nonaprenyl (C45) isoprenoid tail, and the condensation and modification of these two precursors.

The COQ9 protein plays a crucial, though not fully elucidated, role in this pathway. It is a lipid-binding protein that is essential for the stability of the CoQ biosynthetic complex. COQ9 physically and functionally interacts with COQ7, another key enzyme in the pathway, suggesting it may act as a chaperone or scaffold to facilitate the processing of CoQ intermediates.

Conclusion

The discovery and elucidation of Coenzyme Q9's structure and function represent a significant chapter in the history of biochemistry. From its initial isolation as an unidentified quinone to its characterization as a vital component of cellular respiration, the story of CoQ9 is one of collaborative scientific inquiry. The pioneering work of Frederick Crane, Karl Folkers, and Peter Mitchell laid the groundwork for our current understanding of this essential biomolecule. For researchers and professionals in drug development, a thorough appreciation of this history and the fundamental biochemistry of Coenzyme Q9 is indispensable for exploring its therapeutic potential and its role in health and disease.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-phase countercurrent distribution: theory and application to the study of strandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption spectra of the radical ions of quinones: a pulse radiolysis study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Coenzyme Q. IX. Coenzyme Q9 and Q10 content of dietary components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved separation of phospholipids by counter-current distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3.1. IR Spectroscopy – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]

- 11. youtube.com [youtube.com]

- 12. Isolation of a Quinone From Beef Heart Mitochondria (1957) | F.L. Crane | 567 Citations [scispace.com]

- 13. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Isolation of a quinone from beef heart mitochondria. 1957 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of a quinone from beef heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Fractionation of lipids with paper chromatography by counter-current separation] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biochemical Properties of Ubiquinone-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone-9 (UQ-9), also known as Coenzyme Q9 (CoQ9), is a vital lipid-soluble molecule integral to cellular bioenergetics and antioxidant defense. As a member of the ubiquinone family, it is characterized by a benzoquinone ring and a polyisoprenoid tail comprising nine isoprene (B109036) units. While Coenzyme Q10 is the predominant form in humans, CoQ9 is the major ubiquinone in many other mammals, including rodents, making it a crucial subject of study in preclinical research and drug development.[1] This technical guide provides a comprehensive overview of the fundamental biochemical properties of Ubiquinone-9, detailed experimental protocols for its analysis, and visualizations of its key biological pathways.

Physicochemical Properties of Ubiquinone-9

Ubiquinone-9 is a yellow or orange, crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform (B151607), ethanol (B145695), and dimethylformamide (DMF).[2][3] Its lipophilic nature is attributed to its long isoprenoid tail, which facilitates its localization within cellular membranes, primarily the inner mitochondrial membrane.[4]

| Property | Value | Reference(s) |

| Chemical Formula | C₅₄H₈₂O₄ | [5] |

| Molar Mass | 795.2 g/mol | [5] |

| Appearance | Yellow or orange solid | [2] |

| Melting Point | 41-43°C | [6] |

| Solubility | Insoluble in water. Soluble in ethanol (~0.1 mg/ml), chloroform (~15 mg/ml), and DMF (~10 mg/ml). | [3][7] |

| UV/Vis λmax (oxidized) | 275 nm | [3] |

| UV/Vis λmax (reduced) | 290 nm | [8] |

| Redox Potential (E'₀) | Approximately +0.10 V | [9][10] |

Biochemical Functions

Role in the Electron Transport Chain

The primary function of Ubiquinone-9 is its role as an electron carrier in the mitochondrial electron transport chain (ETC).[11] It accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex).[12] This process is central to oxidative phosphorylation, the mechanism by which cells generate the majority of their adenosine (B11128) triphosphate (ATP).

The redox cycling of ubiquinone between its oxidized (ubiquinone), partially reduced (semiquinone), and fully reduced (ubiquinol) forms is essential for the pumping of protons across the inner mitochondrial membrane, creating the electrochemical gradient that drives ATP synthesis.

Antioxidant Activity

In its reduced form, ubiquinol-9 (B13142056) (UQH2-9), Ubiquinone-9 acts as a potent lipid-soluble antioxidant.[5] It protects cellular membranes, lipids, proteins, and DNA from damage by reactive oxygen species (ROS) by donating electrons to neutralize free radicals.[4]

Key Biological Pathways

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Ubiquinone-9 is a complex process involving multiple enzymatic steps. It begins with the formation of the benzoquinone ring from the amino acid tyrosine, followed by the synthesis of the nonaprenyl (C45) isoprenoid tail from acetyl-CoA via the mevalonate (B85504) pathway. The tail is then attached to the benzoquinone head, which undergoes a series of modifications to produce the final Coenzyme Q9 molecule.

Electron Transport Chain and the Q-Cycle

Ubiquinone-9's role in the electron transport chain is best illustrated through the Q-cycle, which occurs at Complex III. This cycle describes how the two-electron carrier ubiquinol (B23937) can donate electrons one at a time to the one-electron carriers, cytochromes, while also contributing to the proton gradient.

Experimental Protocols

Extraction and Quantification of Ubiquinone-9 from Tissues by HPLC-UV

This protocol describes the extraction of Ubiquinone-9 from tissue samples and its quantification using High-Performance Liquid Chromatography with UV detection.

Materials:

-

Tissue sample (e.g., liver, heart, muscle)

-

Homogenizer

-

Ethanol

-

Ubiquinone-9 standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of frozen tissue.

-

Add 1 mL of ice-cold 1-propanol per 100 mg of tissue.

-

Homogenize the sample on ice until a uniform suspension is achieved.

-

-

Extraction:

-

Add 2 mL of hexane to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction on the remaining pellet and combine the hexane fractions.

-

Evaporate the pooled hexane extract to dryness under a stream of nitrogen gas.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of ethanol.

-

Inject an aliquot (e.g., 20 µL) onto the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of ethanol/methanol (B129727) (e.g., 65:35 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 275 nm

-

-

-

Quantification:

-

Prepare a standard curve using known concentrations of Ubiquinone-9 standard.

-

Calculate the concentration of Ubiquinone-9 in the sample by comparing its peak area to the standard curve.

-

Analysis of Ubiquinone-9 by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Materials:

-

Tissue extract (prepared as in the HPLC-UV protocol)

-

Ubiquinone-9 standard

-

Internal standard (e.g., deuterated Ubiquinone-9 or Ubiquinone-10)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Extraction:

-

Follow the same extraction procedure as for HPLC-UV, but add a known amount of internal standard to the sample before homogenization.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with a mixture of methanol and isopropanol (B130326) containing ammonium (B1175870) formate.

-

Flow Rate: 0.3 mL/min

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for Ubiquinone-9 and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of Ubiquinone-9 in the sample from the calibration curve.

-

Measurement of Antioxidant Activity using the DPPH Assay

This protocol provides a method to assess the free radical scavenging activity of Ubiquinone-9.

Materials:

-

Ubiquinone-9 solution in ethanol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol (e.g., 0.1 mM)

-

Ethanol (as a blank)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup:

-

In a microplate well or cuvette, add a specific volume of the Ubiquinone-9 solution at various concentrations.

-

Add the DPPH solution to initiate the reaction. The final volume should be consistent for all samples.

-

Prepare a control sample containing ethanol instead of the ubiquinone solution.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Ubiquinone-9.

-

Conclusion

Ubiquinone-9 is a multifaceted molecule with indispensable roles in cellular metabolism and antioxidant defense. A thorough understanding of its biochemical properties and the ability to accurately quantify its levels in biological systems are paramount for research in areas ranging from mitochondrial biology to the development of novel therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the significant biological functions of Ubiquinone-9.

References

- 1. medium.com [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. journal.einstein.br [journal.einstein.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. renenyffenegger.ch [renenyffenegger.ch]

- 12. sphinxsai.com [sphinxsai.com]

The Lynchpin of Murine Respiration: A Technical Guide to Ubiquinone-9 in the Mitochondrial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinone-9 (UQ-9), the predominant homolog of coenzyme Q in rodents, is a critical component of the mitochondrial electron transport chain (ETC). This technical guide provides an in-depth exploration of the multifaceted role of UQ-9, detailing its function as a mobile electron carrier, its biosynthetic pathway, and its significance in mitochondrial bioenergetics. Quantitative data on UQ-9 concentrations in various rodent tissues are presented in tabular format for comparative analysis. Detailed experimental protocols for the extraction, quantification, and functional assessment of UQ-9 are provided to facilitate further research. Furthermore, this guide employs Graphviz (DOT language) to offer clear visual representations of the electron transport chain, highlighting the central role of UQ-9, and the intricate enzymatic pathway responsible for its synthesis. This document is intended to be a comprehensive resource for researchers and professionals engaged in mitochondrial research and drug development, providing the foundational knowledge and practical methodologies necessary to investigate the pivotal role of UQ-9.

Introduction

Coenzyme Q (CoQ), or ubiquinone, is a lipophilic molecule essential for cellular respiration and energy production.[1] Its structure consists of a redox-active benzoquinone ring and a hydrophobic polyisoprenoid tail. The length of this tail varies among species, with humans predominantly synthesizing Coenzyme Q10 (UQ-10), while rodents, such as mice and rats, primarily produce Ubiquinone-9 (UQ-9).[2][3]

This distinction makes UQ-9 a subject of significant interest in preclinical research, particularly in studies involving rodent models of metabolic and neurodegenerative diseases. UQ-9's primary function within the inner mitochondrial membrane is to act as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[4][5] This process is fundamental to the generation of the proton-motive force that drives ATP synthesis. Beyond its bioenergetic role, the reduced form of UQ-9, ubiquinol-9 (B13142056), is a potent antioxidant, protecting mitochondrial membranes from oxidative damage.[3]

This guide will delve into the specific functions of UQ-9 within the ETC, provide available quantitative data, detail relevant experimental procedures, and visualize the complex biological pathways in which it participates.

The Role of Ubiquinone-9 in the Electron Transport Chain

Ubiquinone-9 is a central hub in the mitochondrial ETC, facilitating the transfer of electrons from the initial dehydrogenase complexes to the cytochrome segment of the chain.

2.1. Electron Carrier Dynamics

UQ-9, being lipid-soluble, diffuses freely within the inner mitochondrial membrane, forming a dynamic "Q-pool".[6] It accepts two electrons and two protons, becoming reduced to ubiquinol-9 (UQH2-9). This reduction is catalyzed by Complex I, which receives electrons from NADH, and Complex II, which receives electrons from the oxidation of succinate (B1194679) to fumarate. Other mitochondrial dehydrogenases, such as the electron-transferring-flavoprotein dehydrogenase and glycerol-3-phosphate dehydrogenase, also contribute to the reduction of the UQ-9 pool.

The resulting ubiquinol-9 then migrates to Complex III. Here, it undergoes oxidation in a process known as the Q-cycle, transferring its electrons one at a time to cytochrome c and pumping protons into the intermembrane space. This intricate cycle regenerates the oxidized form of UQ-9, allowing it to return to Complexes I and II to accept more electrons, thus continuing the respiratory process.

2.2. Interaction with Respiratory Supercomplexes

Evidence suggests that the mitochondrial respiratory complexes are not randomly distributed but can assemble into supramolecular structures termed supercomplexes.[7] The most common of these is the respirasome, which consists of Complexes I, III, and IV. Within these supercomplexes, it is hypothesized that UQ-9 may be channeled directly between Complexes I and III, potentially increasing the efficiency of electron transfer.[7] However, a mobile Q-pool is still considered essential for accepting electrons from Complex II and other dehydrogenases that are not part of the respirasome.[6]

Diagram of the Mitochondrial Electron Transport Chain with Ubiquinone-9

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquinone redox behavior in plant mitochondria during electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the redox state of the ubiquinone pool in plant mitochondria | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ubiquinone-9 as an Endogenous Antioxidant in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinone-9 (UQ-9), the predominant homolog of coenzyme Q in rodents, is a vital component of the mitochondrial electron transport chain and a potent endogenous lipophilic antioxidant. This technical guide provides a comprehensive overview of UQ-9's role in mitigating oxidative stress in rodents. It details the biosynthesis of UQ-9, its distribution across various tissues, and the mechanisms by which it exerts its antioxidant effects. This guide also includes detailed experimental protocols for the quantification of UQ-9, assessment of its antioxidant capacity, and the study of its function in rodent models. Furthermore, quantitative data are summarized in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of UQ-9's function.

Introduction

Ubiquinone (Coenzyme Q) is a lipid-soluble molecule composed of a benzoquinone ring and a polyisoprenoid chain. The length of this chain varies among species, with rodents primarily synthesizing ubiquinone-9 (UQ-9), which has nine isoprene (B109036) units.[1] While its role as an electron carrier in the mitochondrial respiratory chain is well-established, its function as a powerful antioxidant is of increasing interest in the study of aging and oxidative stress-related diseases. The reduced form of UQ-9, ubiquinol-9 (B13142056), can directly scavenge free radicals and regenerate other antioxidants, such as vitamin E, thereby protecting cellular membranes and lipoproteins from oxidative damage. This guide delves into the specifics of UQ-9 as an endogenous antioxidant in rodent models, providing the necessary technical details for researchers in the field.

Biosynthesis of Ubiquinone-9

The biosynthesis of UQ-9 is a complex process involving at least a dozen proteins encoded by nuclear genes, with the final steps occurring in the mitochondria. The pathway can be broadly divided into three main stages: the synthesis of the benzoquinone ring from tyrosine, the synthesis of the polyisoprenoid tail from the mevalonate (B85504) pathway, and the condensation of these two structures followed by a series of modifications to the ring.

Tissue Distribution and Levels of Ubiquinone-9

UQ-9 is present in all rodent tissues, with the highest concentrations found in organs with high metabolic activity, such as the heart, kidney, and liver. The levels of UQ-9 can vary depending on the tissue, age, and physiological state of the animal.

Table 1: Ubiquinone-9 Concentration in Various Rat Tissues

| Tissue | UQ-9 Concentration (µg/g wet weight) | Reference |

| Heart | 130 - 200 | [2] |

| Kidney | 130 - 200 | [2] |

| Liver | 130 - 200 | [2] |

| Brain | Lower concentrations, with a higher proportion of UQ-10 | [2] |

| Spleen | Lower concentrations | [2] |

| Intestine | Lower concentrations | [2] |

Table 2: Half-life of Ubiquinone-9 in Rat Tissues

| Tissue | Half-life (hours) | Reference |

| Testis | 49 | [3] |

| Kidney | 125 | [3] |

Antioxidant Mechanisms of Ubiquinone-9

The antioxidant function of UQ-9 is primarily exerted by its reduced form, ubiquinol-9. Ubiquinol-9 can act as a potent antioxidant through several mechanisms:

-

Direct Radical Scavenging: Ubiquinol-9 can directly donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation within cellular membranes.

-

Regeneration of Other Antioxidants: Ubiquinol-9 can regenerate the active form of other antioxidants, most notably α-tocopherol (vitamin E), from its radical form (α-tocopheroxyl radical).

-

Modulation of Signaling Pathways: UQ-9 has been implicated in the modulation of cellular signaling pathways involved in the antioxidant response, such as the Nrf2 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of UQ-9 as an antioxidant in rodents.

Quantification of Ubiquinone-9 in Rodent Tissues by HPLC

This protocol is adapted from established methods for the analysis of ubiquinones (B1209410) in biological samples.

Materials:

-

Tissue sample (e.g., heart, liver, kidney)

-

Homogenization buffer (e.g., phosphate (B84403) buffered saline, pH 7.4)

-

1-Propanol (B7761284), ice-cold

-

Ethanol

-

Ubiquinone-10 (as internal standard)

-

HPLC system with a C18 reverse-phase column and UV detector (275 nm) or coulometric detector.

Procedure:

-

Excise and weigh the tissue sample quickly and freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold homogenization buffer.

-

To a known amount of homogenate, add a known amount of the internal standard (Ubiquinone-10).

-

Add ice-cold 1-propanol to the homogenate to precipitate proteins.

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and extract the ubiquinones by adding hexane. Vortex and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer and evaporate it to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume of ethanol.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

Identify and quantify the UQ-9 peak based on its retention time relative to the internal standard and a standard curve prepared with known concentrations of UQ-9.

Assessment of Antioxidant Capacity using the AAPH Assay

This protocol describes a method to evaluate the radical scavenging activity of ubiquinol-9 against peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

Materials:

-

Ubiquinol-9

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (pH 7.4)

-

Fluorescent probe (e.g., fluorescein)

-

Trolox (as a positive control)

-

Microplate reader with fluorescence detection.

Procedure:

-

Prepare solutions of ubiquinol-9 and Trolox at various concentrations in an appropriate solvent.

-

In a 96-well microplate, add the fluorescent probe to each well.

-

Add the ubiquinol-9 or Trolox solutions to the respective wells.

-

Initiate the reaction by adding the AAPH solution to all wells. AAPH will thermally decompose to generate peroxyl radicals.

-

Immediately place the microplate in the reader, which is pre-heated to 37°C.

-

Monitor the decay of fluorescence over time. The peroxyl radicals will quench the fluorescence of the probe.

-

The presence of an antioxidant (ubiquinol-9 or Trolox) will slow down the rate of fluorescence decay.

-

Calculate the area under the curve (AUC) for each concentration.

-

The antioxidant capacity can be expressed as Trolox equivalents (TEAC).

Generation and Analysis of Coq7 Knockout Mice

To study the in vivo role of UQ-9, genetic models such as the Coq7 knockout mouse are invaluable. Coq7 encodes a crucial enzyme in the UQ biosynthesis pathway.

Generation of Conditional Knockout Mice:

-

Generate mice with a floxed Coq7 allele (Coq7fl/fl) by flanking a critical exon with loxP sites using standard homologous recombination techniques in embryonic stem (ES) cells.

-

Breed the Coq7fl/fl mice with a transgenic mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., Mx1-Cre for inducible systemic deletion, or a tissue-specific promoter like Myh6-Cre for cardiac-specific deletion).

-

Induce Cre expression (if using an inducible system, e.g., by poly(I:C) injection for Mx1-Cre) to excise the floxed exon and generate a null Coq7 allele in the desired tissues.

Analysis of Knockout Mice:

-

Genotyping: Confirm the genetic modification by PCR analysis of genomic DNA from tail biopsies.

-

UQ-9 Levels: Measure UQ-9 levels in various tissues using the HPLC protocol described above to confirm the biochemical consequence of the gene knockout.

-

Oxidative Stress Markers: Assess markers of oxidative stress, such as lipid peroxidation (malondialdehyde levels), protein carbonyls, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in DNA.

-

Mitochondrial Function: Isolate mitochondria from tissues and assess respiratory chain function, ATP synthesis, and mitochondrial ROS production.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of complex studies.

Conclusion

Ubiquinone-9 is a critical endogenous antioxidant in rodents, playing a key role in protecting against oxidative damage, particularly within mitochondria. Understanding its biosynthesis, distribution, and mechanisms of action is essential for research into aging and a variety of pathological conditions. The experimental protocols and workflows provided in this guide offer a robust framework for scientists to investigate the multifaceted role of UQ-9. Further research into the modulation of UQ-9 levels and its interaction with cellular signaling pathways holds significant promise for the development of novel therapeutic strategies to combat oxidative stress.

References

A Technical Guide to the Mechanism of Action of Coenzyme Q9 as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ) is a vital, endogenously synthesized lipid-soluble molecule essential for cellular energy production and antioxidant defense. While Coenzyme Q10 (CoQ10) is the predominant form in humans, Coenzyme Q9 (CoQ9) is the major homolog in rodents, making it a critical subject of study in preclinical research.[1][2] The reduced form of CoQ9, ubiquinol-9 (B13142056), functions as a potent free radical scavenger, primarily within cellular membranes. This document provides an in-depth technical examination of the core mechanisms by which CoQ9 exerts its antioxidant effects. It details the biochemical processes of radical scavenging, its interaction with other antioxidants, its influence on cellular signaling pathways, quantitative data on its activity, and the experimental protocols used for its evaluation.

Core Mechanism: Redox Cycling and Direct Radical Scavenging

The antioxidant capability of Coenzyme Q9 is fundamentally linked to its ability to participate in redox reactions, cycling between three states: its fully oxidized form (ubiquinone-9), an intermediate semiquinone radical (ubisemiquinone-9), and its fully reduced, active antioxidant form (ubiquinol-9, or CoQ9H2).[3]

-

Direct Scavenging of Lipid Peroxyl Radicals: The primary antioxidant function of CoQ9 is executed by its reduced form, ubiquinol-9.[4] Located within the hydrophobic core of cellular membranes, ubiquinol-9 is uniquely positioned to intercept and neutralize lipid peroxyl radicals (LOO•), which are key propagators of lipid peroxidation.[5] It donates a hydrogen atom to the peroxyl radical, terminating the chain reaction and forming a stable lipid hydroperoxide (LOOH) and the ubisemiquinone-9 radical.[4]

-

The Redox Cycle: The ubisemiquinone-9 intermediate can then donate its second hydrogen atom to another radical, becoming fully oxidized ubiquinone-9. Crucially, for sustained antioxidant protection, ubiquinol-9 must be regenerated.[6] This regeneration is accomplished by various cellular enzymatic systems, including mitochondrial respiratory chain Complexes I and II and NADH-cytochrome b5 reductase, which transfer electrons to ubiquinone-9 and ubisemiquinone-9, reducing them back to the active ubiquinol-9 form.[4][6] This efficient recycling mechanism allows a small pool of CoQ9 to protect membranes from extensive oxidative damage.[7]

-

Interaction with Other Radicals: Beyond lipid peroxyl radicals, CoQ9 has been shown to interact with other reactive oxygen species (ROS). The semiquinone form may aid in the dismutation of superoxide (B77818) radicals.[8][9] Furthermore, superoxide can reduce ubiquinone to its active antioxidant forms, a process that can synergistically enhance cellular protection, particularly in the presence of other antioxidants like Vitamin E.[10]

Synergism with Other Antioxidants

CoQ9 does not act in isolation. It participates in a network of antioxidants, most notably with α-tocopherol (Vitamin E). Ubiquinol-9 is capable of regenerating α-tocopherol from its tocopheroxyl radical form.[6][11] This process restores the antioxidant capacity of Vitamin E, allowing it to continue scavenging free radicals at the membrane surface, while CoQ9 itself is subsequently regenerated by the enzymatic systems mentioned previously. This interplay creates a highly robust and efficient defense against lipid peroxidation.

Modulation of Cellular Signaling Pathways: The Nrf2 Axis

The antioxidant function of Coenzyme Q extends beyond direct chemical quenching of radicals to the modulation of critical cytoprotective signaling pathways. By reducing the overall cellular oxidative load, CoQ can influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13]

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[12][14] This leads to the upregulated expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[13][14]

CoQ9 contributes to this process by mitigating the background level of ROS, thereby reducing the oxidative burden and supporting a cellular environment conducive to Nrf2-mediated gene expression. Studies on CoQ10 have shown that its supplementation can significantly up-regulate Sirt1 and Nrf2 mRNA levels and increase the expression of Nrf2, HO-1, and NQO1 genes.[12][14]

Quantitative Data on Coenzyme Q9

The following tables summarize quantitative data regarding CoQ9 concentrations and its effects on markers of oxidative stress, primarily from studies in rats, where CoQ9 is the dominant homolog.

Table 1: Coenzyme Q9 Concentrations in Rat Tissues and Mitochondria

| Tissue / Organelle | Condition | CoQ9 Concentration | Reference |

|---|---|---|---|

| Fetal Rat Brain | Control | 291.73 ± 108.94 pM/mg protein | [15] |

| Fetal Rat Brain | Ischemia/Reperfusion | 162.44 ± 56.83 pM/mg protein | [15] |

| Rat Hepatocytes | Baseline | ~670 pmol/mg protein (Total CoQ9) | [16] |

| Rat Liver Mitochondria | Young | ~2.0 nmol/mg protein | [17] |

| Rat Liver Mitochondria | Old | ~3.5 nmol/mg protein | [17] |

| Rat Skeletal Muscle Mitochondria | Sedentary | ~0.5 nmol/mg protein |[18] |

Table 2: Correlation of Coenzyme Q9 with Lipid Peroxidation Markers

| Study Model | Peroxidation Marker | Correlation with CoQ9 Level | Finding | Reference |

|---|---|---|---|---|

| Fetal Rat Brain (Ischemia/Reperfusion) | Thiobarbituric acid-reactive substances (TBARS) | r = -0.68 (p < 0.001) | Significant negative correlation | [15] |

| Rat Hepatocytes (AAPH-induced stress) | Lipid Peroxidation | Not observed until most CoQ9H2 was consumed | CoQ9H2 depletion precedes peroxidation | [16] |

| CCl4-induced Liver Damage in Rats | Malondialdehyde (MDA) | N/A | CCl4 decreased CoQ9H2 and increased MDA |[19] |

Experimental Protocols

The study of CoQ9 as a free radical scavenger involves several key experimental methodologies.

Quantification of Coenzyme Q9 by HPLC

This protocol is used to measure the levels of both the oxidized (ubiquinone-9) and reduced (ubiquinol-9) forms of CoQ9.

-

Tissue Homogenization: Tissue samples are rapidly excised and homogenized in a cold buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample preparation.[20]

-

Lipid Extraction: An organic solvent extraction is performed. Typically, ethanol (B145695) is added to precipitate proteins, followed by hexane (B92381) to extract the lipophilic CoQ9.[20]

-

Solvent Evaporation: The hexane layer, containing the CoQ9, is separated and evaporated to dryness under a stream of nitrogen gas.[20]

-

Resuspension and Injection: The dried residue is redissolved in a small volume of a suitable solvent (e.g., ethanol) and injected into a High-Performance Liquid Chromatography (HPLC) system.[20]

-

Separation and Detection: Separation is achieved using a C18 reverse-phase column with a mobile phase such as methanol/hexane. Detection is performed using a UV detector at a wavelength of 275 nm.[20] More advanced methods may use electrochemical detection or mass spectrometry for higher sensitivity and specificity, allowing for precise quantification of both redox states.[2]

Lipid Peroxidation Inhibition Assay

This assay measures the ability of CoQ9 to prevent the oxidation of lipids.

-

System Preparation: A model membrane system, such as liposomes or isolated mitochondria, is prepared.[21][22] A fluorescent lipid probe (e.g., BODIPY™ 581/591 C11) can be incorporated into these membranes.[23]

-

Induction of Peroxidation: Oxidative stress is initiated using a free radical generator. A common initiator is 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), which produces peroxyl radicals at a constant rate upon thermal decomposition.[16][21]

-

Treatment: The experimental groups are treated with CoQ9 (or a vehicle control).

-

Measurement of Peroxidation:

-

TBARS/MDA Assay: The formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, is quantified by reacting it with thiobarbituric acid (TBA) to produce a colored product measured spectrophotometrically.[15][19]

-

Fluorescent Probe: If a probe like BODIPY™ 581/591 C11 is used, lipid peroxidation causes a shift in its fluorescence emission (e.g., from red to green). This shift is quantified using fluorescence microscopy or a plate reader.[23] A decrease in the red/green fluorescence ratio indicates increased lipid peroxidation.[23]

-

-

Analysis: The level of lipid peroxidation in the CoQ9-treated group is compared to the control group to determine the inhibitory capacity.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it includes cellular uptake and metabolism.[24][25]

-

Cell Culture: A suitable cell line (e.g., human hepatocarcinoma HepG2) is cultured in a microplate.[24]

-

Probe Loading: Cells are incubated with a probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.[26]

-

Treatment: Cells are washed and then treated with various concentrations of the antioxidant compound (e.g., CoQ9) for a set period to allow for cellular uptake.

-

Oxidative Challenge: A peroxyl radical generator, such as AAPH, is added to all wells (except negative controls).[24] The radicals oxidize the intracellular DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence of the DCF is measured over time using a fluorescence plate reader.

-

Data Analysis: The antioxidant activity is determined by calculating the area under the fluorescence curve. A lower fluorescence intensity in the treated wells compared to the control wells indicates that the compound has prevented oxidation of the DCFH probe.[24]

Conclusion

Coenzyme Q9 is a powerful, membrane-bound free radical scavenger whose mechanism of action is multifaceted. Its core function relies on the direct scavenging of lipid peroxyl radicals by its reduced ubiquinol-9 form, a process sustained by efficient enzymatic regeneration. This direct antioxidant activity is amplified through synergistic interactions with other antioxidants like Vitamin E and by its ability to indirectly modulate protective cellular signaling pathways, such as the Nrf2/ARE axis. The quantitative data from preclinical models consistently demonstrate a strong inverse relationship between CoQ9H2 levels and markers of oxidative damage. The established experimental protocols provide a robust framework for further investigation into its therapeutic potential in conditions associated with oxidative stress. This comprehensive understanding is crucial for researchers and drug development professionals aiming to leverage the antioxidant properties of Coenzyme Q homologs.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antioxidant role of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An analysis of the role of coenzyme Q in free radical generation and as an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The participation of coenzyme Q in free radical production and antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q [mdpi.com]

- 12. Possible antioxidant mechanism of coenzyme Q10 in diabetes: impact on Sirt1/Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant role of endogenous coenzyme Q against the ischemia and reperfusion-induced lipid peroxidation in fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Difference in antioxidant activity between reduced coenzyme Q9 and reduced coenzyme Q10 in the cell: studies with isolated rat and guinea pig hepatocytes treated with a water-soluble radical initiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Evaluation of Coenzyme Q as an Antioxidant Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of lipid peroxidation by ubiquinol in submitochondrial particles in the absence of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Ubiquinone-9 in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of Ubiquinone-9 (Coenzyme Q9, CoQ9) in mammalian cells. CoQ9 is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy metabolism. This document details the enzymatic steps, quantitative data, experimental protocols, and regulatory networks governing its synthesis, offering a valuable resource for researchers in mitochondrial biology, metabolic diseases, and drug development.

The Core Biosynthetic Pathway of Ubiquinone-9

The biosynthesis of CoQ9 is a complex process that occurs primarily on the matrix side of the inner mitochondrial membrane. It involves a series of enzymatic reactions catalyzed by a suite of nuclear-encoded proteins, many of which assemble into a high molecular weight complex known as the CoQ synthome or complex Q.[1] The pathway can be broadly divided into three main stages: 1) synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (B8730719) (4-HB); 2) synthesis of the nonaprenyl (C45) isoprenoid tail; and 3) condensation of the head and tail followed by a series of modifications to the benzoquinone ring.

The benzoquinone ring of CoQ9 is derived from the amino acid tyrosine.[1][2] The synthesis of the polyisoprenoid tail originates from the mevalonate (B85504) pathway, which is also responsible for cholesterol biosynthesis. The length of the isoprenoid tail is species-specific; in mice, it is predominantly CoQ9, while in humans, it is mainly CoQ10.[2]

The key enzymes involved in the modification of the benzoquinone ring are designated as COQ proteins (COQ1-COQ10). These enzymes catalyze a series of hydroxylation, methylation, and decarboxylation reactions to produce the final CoQ9 molecule.

Below is a diagram illustrating the core biosynthetic pathway of Ubiquinone-9 in mammalian cells.

Figure 1: Biosynthesis pathway of Ubiquinone-9.

Quantitative Data on Ubiquinone-9 Biosynthesis

Quantitative analysis of the CoQ9 biosynthetic pathway provides critical insights into its regulation and efficiency. This section summarizes available data on enzyme kinetics and metabolite concentrations in mammalian systems.

Enzyme Kinetic Parameters

The kinetic properties of the COQ enzymes are essential for understanding the flux through the pathway. While comprehensive kinetic data for all mammalian COQ enzymes are not available, the following table summarizes known parameters.

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Mammalian System | Reference |

| COQ1 (PDSS1/PDSS2) | Farnesyl pyrophosphate, Isopentenyl pyrophosphate | N/A | N/A | Human | N/A |

| COQ2 | 4-Hydroxybenzoate, Nonaprenyl pyrophosphate | N/A | N/A | Human | N/A |

| COQ3 | S-adenosylmethionine | N/A | N/A | Human | N/A |

| COQ5 | 2-methoxy-6-polyprenyl-1,4-benzoquinone | N/A | N/A | Human | [3][4] |

| COQ6 | FAD | N/A | N/A | Human | [5] |

| COQ7 | Demethoxyubiquinone-9 | N/A | N/A | Mouse | [6] |

| COQ8A/B (ADCK3/4) | ATP | N/A | N/A | Human | [7] |

| COQ9 | Lipids | N/A | N/A | Human | N/A |

Cellular and Mitochondrial Concentrations of Coenzyme Q9

The steady-state levels of CoQ9 and its intermediates vary across different tissues and cell types, reflecting their metabolic activity and antioxidant requirements.

| Mammalian System | Tissue/Cell Line | CoQ9 Concentration (pmol/mg protein) | CoQ10 Concentration (pmol/mg protein) | Reference |

| Mouse | Liver | ~250 | ~6 | [4] |

| Mouse | Heart | ~1200 | ~120 | [4] |

| Rat | Liver Mitochondria | Variable with diet | Variable with diet | [8] |

| H9c2 (rat cardiac myoblasts) | Whole Cell | Variable | Variable | [9] |

| PC12 (rat pheochromocytoma) | Whole Cell | Increases with differentiation | N/A | [10] |

| N1E-115 (mouse neuroblastoma) | Whole Cell | Increases with differentiation | N/A | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of CoQ9 in mammalian cells.

Quantification of Coenzyme Q9 and its Intermediates by HPLC-ECD

This protocol describes the extraction and quantification of CoQ9 and its reduced form, ubiquinol-9 (B13142056), from cultured mammalian cells using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

1-Propanol

-

Methanol

-

Sodium borohydride

-

Acetonitrile

-

Perchloric acid

-

Coenzyme Q9 standard

-

Coenzyme Q10 standard (internal standard)

Procedure:

-

Cell Harvesting:

-

Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Scrape cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until analysis.

-

-

Extraction of Coenzyme Q:

-

Resuspend the cell pellet in 200 µL of 1-propanol.

-

Add 10 µL of CoQ10 internal standard (10 µg/mL).

-

Vortex vigorously for 1 minute.

-

Add 800 µL of hexane and vortex for 1 minute.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

HPLC-ECD Analysis:

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., methanol/ethanol/2-propanol/acetic acid with ammonium (B1175870) acetate).

-

Inject 20 µL onto a C18 reverse-phase HPLC column.

-

Use an electrochemical detector with the potential set to +650 mV for the first electrode (oxidation) and -650 mV for the second electrode (reduction).

-

Quantify CoQ9 and ubiquinol-9 based on the peak areas relative to the internal standard.

-

Experimental Workflow for CoQ9 Quantification:

Figure 2: Workflow for CoQ9 quantification by HPLC-ECD.

Isolation of Mitochondria from Mammalian Cells

This protocol describes a method for isolating mitochondria from cultured mammalian cells for subsequent analysis of CoQ9 biosynthesis.

Materials:

-

Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Cell Harvesting and Homogenization:

-

Harvest cultured cells and wash with PBS as described in Protocol 3.1.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle (approximately 10-15 strokes).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing the Mitochondrial Pellet:

-

Resuspend the mitochondrial pellet in mitochondrial isolation buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Repeat the wash step once.

-

-

Final Mitochondrial Pellet:

-

Resuspend the final mitochondrial pellet in a minimal volume of mitochondrial isolation buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

The isolated mitochondria can be used for CoQ9 analysis or enzyme activity assays.

-

Regulation of Ubiquinone-9 Biosynthesis

The biosynthesis of CoQ9 is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic demands and respond to various stress signals.

Transcriptional Regulation

The expression of several COQ genes is regulated by key transcription factors involved in mitochondrial biogenesis and stress responses.

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis, PGC-1α can induce the expression of several COQ genes, linking CoQ synthesis to the overall mitochondrial content of the cell.[11][12][13][14]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a key regulator of the antioxidant response. Nrf2 can bind to antioxidant response elements (AREs) in the promoter regions of some COQ genes, thereby upregulating their expression in response to oxidative stress.[2][15][16][17][18]

Post-Translational Regulation

Post-translational modifications of the COQ proteins and the assembly of the CoQ synthome provide further layers of regulation.

-

Phosphorylation: Several COQ proteins are known to be phosphorylated, which can modulate their activity and the stability of the CoQ synthome.[19][20] The specific kinases and phosphatases involved are still under investigation.

-

CoQ Synthome Assembly: The formation of the multi-enzyme CoQ synthome is a critical regulatory step. The assembly is thought to be a scaffolded process, and the stability of the complex is dependent on the presence of its various components.

The diagram below illustrates the key regulatory pathways influencing Ubiquinone-9 biosynthesis.

Figure 3: Regulatory network of Ubiquinone-9 biosynthesis.

This technical guide provides a foundational understanding of Ubiquinone-9 biosynthesis in mammalian cells. Further research is needed to fully elucidate the kinetic parameters of all COQ enzymes, the precise mechanisms of CoQ synthome assembly and regulation, and the intricate interplay between CoQ9 biosynthesis and various cellular signaling pathways. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies for diseases associated with CoQ9 deficiency and mitochondrial dysfunction.

References

- 1. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization of the human COQ5 C-methyltransferase in coenzyme Q10 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. czlab.ustc.edu.cn [czlab.ustc.edu.cn]

- 5. Coenzyme Q Biosynthesis: Evidence for a Substrate Access Channel in the FAD-Dependent Monooxygenase Coq6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biochem.du.ac.in [biochem.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Cellular level of coenzyme Q increases with neuronal differentiation, playing an important role in neural elongations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PGC-1α-mediated regulation of mitochondrial function and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial biology in airway pathogenesis and the role of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways | Aging [aging-us.com]

- 19. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 20. Functional characterization of co-phosphorylation networks - PMC [pmc.ncbi.nlm.nih.gov]

Genetic regulation of Coenzyme Q9 production

An In-depth Technical Guide on the Genetic Regulation of Coenzyme Q9 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract